7-[2-(4-fluorophenyl)-2-oxoethoxy]-2H-chromen-2-one
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Overview
Description
7-[2-(4-fluorophenyl)-2-oxoethoxy]-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones This compound is characterized by the presence of a fluorophenyl group and an oxoethoxy linkage attached to the chromen-2-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(4-fluorophenyl)-2-oxoethoxy]-2H-chromen-2-one typically involves the reaction of 7-hydroxychromen-2-one with 4-fluorophenylacetic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds through the formation of an intermediate ester, which is then subjected to cyclization under acidic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
7-[2-(4-fluorophenyl)-2-oxoethoxy]-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
7-[2-(4-fluorophenyl)-2-oxoethoxy]-2H-chromen-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-[2-(4-fluorophenyl)-2-oxoethoxy]-2H-chromen-2-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one
- 7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one
- 7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one
Uniqueness
7-[2-(4-fluorophenyl)-2-oxoethoxy]-2H-chromen-2-one is unique due to its specific substitution pattern and the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C17H11FO4 |
---|---|
Molecular Weight |
298.26 g/mol |
IUPAC Name |
7-[2-(4-fluorophenyl)-2-oxoethoxy]chromen-2-one |
InChI |
InChI=1S/C17H11FO4/c18-13-5-1-11(2-6-13)15(19)10-21-14-7-3-12-4-8-17(20)22-16(12)9-14/h1-9H,10H2 |
InChI Key |
CWFBAYUSEBDQDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)O2)OCC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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